molecular formula C12H17N3 B8378905 6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine

6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine

Cat. No. B8378905
M. Wt: 203.28 g/mol
InChI Key: REVMEFRHLQUOFM-UHFFFAOYSA-N
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Description

6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

6-(7-azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine

InChI

InChI=1S/C12H17N3/c1-8-6-12(14-7-11(8)13)15-9-2-3-10(15)5-4-9/h6-7,9-10H,2-5,13H2,1H3

InChI Key

REVMEFRHLQUOFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)N2C3CCC2CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-methyl-5-nitropyridine (150 mg, 0.96 mmol) in acetonitrile (5 mL) was added 7-azabicyclo[2.2.1]heptane hydrochloride (153 mg, 1.15 mmol) and triethylamine (335 μL, 2.40 mmol). The reaction was heated at 80° C. for 16 h. The reaction was quenched with water (2 mL) and solvent was evaporated. The residue was dissolved in ethyl acetate (15 mL), washed with 1N HCl (10 mL), dried over MgSO4, filtered and concentrated in vacuo to afford 6-(7-azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine (160 mg, 71% yield) as yellow solid which was used in next step without purification. 1H NMR (400.0 MHz, CDCl3) δ 8.96 (s, 1H), 6.37 (s, 1H), 4.59 (s, 2H), 2.59 (d, J=0.4 Hz, 3H), 1.83-1.80 (m, 4H), 1.61-1.54 (m, 4H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
335 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-methyl-5-nitropyridine (150 mg, 0.9608 mmol) in acetonitrile (5 mL) was added 7-azabicyclo[2.2.1]heptane hydrochloride (152.9 mg, 1.153 mmol) and Et3N (243.1 mg, 334.8 μL, 2.402 mmol). The reaction was heated at 80° C. for 16 h. The reaction was quenched with water (2 mL) and solvent was evaporated. The residue was dissolved in ethyl acetate (15 mL), washed with 1N HCl (10 mL), dried over MgSO4, filtered and concentrated to afford 6-(7-azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine (160 mg, 71% yield) as yellow solid which was used in next step without purification. 1H NMR (400.0 MHz, CDCl3) δ 8.96 (s, 1H), 6.37 (s, 1H), 4.59 (s, 2H), 2.59 (d, J=0.4 Hz, 3H), 1.83-1.80 (m, 4H), 1.61-1.54 (m, 4H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
152.9 mg
Type
reactant
Reaction Step One
Name
Quantity
334.8 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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